Cas no 1428375-78-3 (4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine)

4-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine is a structurally complex compound featuring a piperidine core functionalized with a 1-methylimidazole-2-thiol moiety and a 4-(trifluoromethoxy)benzoyl group. This combination confers unique physicochemical properties, including potential bioactivity due to the presence of sulfur and trifluoromethoxy substituents, which are known to enhance metabolic stability and binding affinity in medicinal chemistry applications. The compound’s modular design allows for further derivatization, making it a versatile intermediate in pharmaceutical research, particularly for targeting enzyme inhibition or receptor modulation. Its well-defined synthetic pathway ensures reproducibility, while its distinct structural motifs may contribute to improved solubility and pharmacokinetic profiles in drug development.
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine structure
1428375-78-3 structure
商品名:4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
CAS番号:1428375-78-3
MF:C18H20F3N3O2S
メガワット:399.430513381958
CID:5365908

4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine 化学的及び物理的性質

名前と識別子

    • [4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
    • 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
    • インチ: 1S/C18H20F3N3O2S/c1-23-11-8-22-17(23)27-12-13-6-9-24(10-7-13)16(25)14-2-4-15(5-3-14)26-18(19,20)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3
    • InChIKey: TZUOPXYHOOTZNX-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC(CSC2N(C)C=CN=2)CC1)(C1=CC=C(OC(F)(F)F)C=C1)=O

4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6374-1449-2μmol
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
1428375-78-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6374-1449-20μmol
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
1428375-78-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6374-1449-10μmol
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
1428375-78-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6374-1449-15mg
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
1428375-78-3
15mg
$89.0 2023-09-09
Life Chemicals
F6374-1449-3mg
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
1428375-78-3
3mg
$63.0 2023-09-09
Life Chemicals
F6374-1449-4mg
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
1428375-78-3
4mg
$66.0 2023-09-09
Life Chemicals
F6374-1449-50mg
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
1428375-78-3
50mg
$160.0 2023-09-09
Life Chemicals
F6374-1449-20mg
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
1428375-78-3
20mg
$99.0 2023-09-09
Life Chemicals
F6374-1449-75mg
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
1428375-78-3
75mg
$208.0 2023-09-09
Life Chemicals
F6374-1449-2mg
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
1428375-78-3
2mg
$59.0 2023-09-09

4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine 関連文献

4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidineに関する追加情報

4-{[(1-Methyl-1H-Imidazol-2-Yl)Sulfanyl]Methyl}-1-[4-(Trifluoromethoxy)Benzoyl]Piperidine: A Comprehensive Overview

The compound 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine, with CAS No. 1428375-78-3, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a piperidine ring, an imidazole moiety, and a trifluoromethoxy-substituted benzoyl group. These structural elements contribute to its potential applications in drug delivery systems, bioimaging, and catalytic processes.

Recent studies have highlighted the importance of piperidine derivatives in the development of bioactive compounds. The piperidine ring in this molecule serves as a versatile scaffold, enabling the attachment of various functional groups that can modulate its pharmacokinetic properties. The imidazole moiety, on the other hand, is known for its ability to act as a hydrogen bond donor or acceptor, which can enhance the molecule's solubility and bioavailability. Furthermore, the presence of the trifluoromethoxy group introduces electronic effects that can influence the molecule's reactivity and stability.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have employed various strategies, including nucleophilic substitution and coupling reactions, to construct the molecule's intricate architecture. The use of transition metal catalysts has been particularly effective in facilitating these reactions, leading to higher yields and improved selectivity. These advancements in synthetic methodology have paved the way for further exploration of this compound's properties.

One of the most promising applications of this compound lies in its potential as a drug delivery agent. The piperidine ring can serve as a carrier for therapeutic molecules, while the imidazole moiety can act as a targeting group to enhance specificity. Additionally, the trifluoromethoxy group can be exploited for its ability to modulate pharmacokinetics, making this compound an attractive candidate for targeted drug delivery systems.

In terms of biological activity, this compound has shown potential as an inhibitor of certain enzymes involved in disease pathways. For instance, studies have demonstrated its ability to inhibit kinases associated with cancer progression. The molecule's unique combination of structural features allows it to interact with these enzymes in a manner that disrupts their normal function, thereby offering a novel avenue for therapeutic intervention.

Another area where this compound has shown promise is in bioimaging applications. The imidazole moiety can act as a fluorescent probe, enabling real-time monitoring of cellular processes. This property makes it a valuable tool in diagnostic imaging and disease monitoring.

Looking ahead, researchers are exploring ways to further optimize this compound's properties for specific applications. For example, modifications to the piperidine ring or the addition of new functional groups could enhance its stability or improve its targeting capabilities. Additionally, investigations into its toxicity profile are ongoing to ensure its safety for use in therapeutic settings.

In conclusion, 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine represents a cutting-edge advancement in organic chemistry with diverse potential applications. Its unique structure and functional groups make it a valuable tool for researchers across various disciplines. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in the development of new therapies and technologies.

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